molecular formula C12H19N B070663 1-(4-Isobutylphenyl)ethanamine CAS No. 164579-51-5

1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663
CAS No.: 164579-51-5
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield the desired amine .

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1-(4-isobutylphenyl)ethanone in the presence of a suitable catalyst, such as palladium on carbon. This method offers high yields and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated aromatic compounds, isocyanates.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit soluble epoxide hydrolase and cyclooxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Isobutylphenyl)ethanol
  • 1-(4-Isobutylphenyl)ethanone
  • 1-(4-Isobutylphenyl)ethylamine

Comparison: 1-(4-Isobutylphenyl)ethanamine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions and interact with biological targets. Compared to its analogs, such as 1-(4-Isobutylphenyl)ethanol and 1-(4-Isobutylphenyl)ethanone, the amine group provides distinct reactivity and biological activity, making it valuable in both synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOEFIPECGPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995826
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-52-5
Record name Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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